2-(4-chloro-3-methylphenoxy)-N-(3-pyridinylmethyl)propanamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0978555 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occurrence and Fate in Aquatic Environments
Parabens, which share structural similarities with "2-(4-chloro-3-methylphenoxy)-N-(3-pyridinylmethyl)propanamide," are widely used as preservatives and have been identified as emerging contaminants in aquatic environments. They are always present at low concentration levels in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. These compounds, including their halogenated by-products, show stability and persistence, raising concerns about their environmental impact and necessitating further studies on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Bioavailability and Beneficial Properties
Chlorogenic acid, another structurally related compound, exhibits a range of beneficial properties including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as both a food additive and a nutraceutical suggests potential health benefits against metabolic syndrome. This dual role highlights the importance of understanding the bioavailability and beneficial properties of compounds like "this compound" for the development of dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Sorption to Soil and Organic Matter
The sorption behavior of phenoxy herbicides, including compounds similar to "this compound," has been extensively reviewed. These studies provide insights into the environmental behavior of such herbicides, revealing that soil organic matter and iron oxides are significant sorbents. This knowledge is crucial for understanding the environmental fate and potential impact of these compounds (Werner, Garratt, & Pigott, 2012).
Toxicological Implications and Risk Assessment
Research on the toxicological implications and environmental risks of analogs like bisphenol A and phenoxyacetic acid herbicides has highlighted concerns about their endocrine-disrupting capabilities and potential carcinogenic effects. These studies underscore the importance of risk assessment and management strategies for compounds with similar structures and applications, ensuring their safe use and minimizing their impact on human health and the environment (Ribeiro, Ladeira, & Viegas, 2017; Lagos-Cabré & Moreno, 2012).
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(pyridin-3-ylmethyl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-8-14(5-6-15(11)17)21-12(2)16(20)19-10-13-4-3-7-18-9-13/h3-9,12H,10H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCFPTAHYDRNOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NCC2=CN=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.